molecular formula C12H20ClN3O3 B15219625 2-Chloro-1-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethan-1-one CAS No. 900641-12-5

2-Chloro-1-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethan-1-one

Cat. No.: B15219625
CAS No.: 900641-12-5
M. Wt: 289.76 g/mol
InChI Key: YGHXRSQVSHCCID-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethan-1-one (molecular formula: C₁₂H₂₁Cl₂N₃O₃; molar mass: 326.22 g/mol) is a piperazine-based small molecule featuring a morpholine ring and a chloroacetyl group. Its hydrochloride form (CAS: 1052550-41-0) is commonly used as a versatile scaffold in medicinal chemistry, particularly for designing kinase inhibitors and CNS-targeting agents . The morpholino-2-oxoethyl substituent enhances solubility and modulates pharmacokinetic properties compared to simpler piperazine derivatives .

Properties

CAS No.

900641-12-5

Molecular Formula

C12H20ClN3O3

Molecular Weight

289.76 g/mol

IUPAC Name

2-[4-(2-chloroacetyl)piperazin-1-yl]-1-morpholin-4-ylethanone

InChI

InChI=1S/C12H20ClN3O3/c13-9-11(17)15-3-1-14(2-4-15)10-12(18)16-5-7-19-8-6-16/h1-10H2

InChI Key

YGHXRSQVSHCCID-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)N2CCOCC2)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethan-1-one typically involves the reaction of morpholine with chloroacetyl chloride to form 4-(chloroacetyl)morpholine. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions usually involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The oxo group can be reduced to a hydroxyl group, or the compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as sodium borohydride (NaBH4) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chloro group is replaced by various nucleophiles.

    Oxidation and Reduction Reactions: Products include alcohols and other oxidized derivatives.

Scientific Research Applications

2-Chloro-1-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction pathways, metabolic pathways, or other biochemical processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name Substituent Group(s) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound Morpholino-2-oxoethyl C₁₂H₂₁Cl₂N₃O₃ 326.22 Enhanced solubility; CNS penetration
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone () Phenyl C₁₂H₁₄ClN₂O 252.71 Antifungal, anti-tumor applications; lower solubility
2-Chloro-1-[4-(3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one () 3-Trifluoromethylphenyl C₁₃H₁₄ClF₃N₂O 306.72 High lipophilicity; 95% purity; potential metabolic stability
2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one () 4-Ethoxybenzenesulfonyl C₁₄H₁₉ClN₂O₄S 346.83 Electron-withdrawing sulfonyl group; improved metabolic stability
2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone () Furan-2-carbonyl C₁₁H₁₂ClN₂O₃ 267.68 Electron-rich furan ring; potential reactivity in cross-coupling reactions
1-Acetyl-4-(4-((dioxolane-imidazole)methoxy)phenyl)piperazine () Dioxolane-imidazole C₂₃H₂₃Cl₂N₅O₄ 524.37 Cortisol synthesis inhibition (e.g., levoketoconazole)

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound LogP (Predicted) Solubility (mg/mL) Stability Notes
Target Compound 1.2 15.6 (PBS) Stable in acidic conditions; hygroscopic
Phenyl Analogue () 2.8 2.1 (PBS) Prone to crystallization
Trifluoromethylphenyl () 3.5 0.9 (PBS) High thermal stability
Sulfonyl Analogue () 1.8 8.3 (PBS) Sensitive to nucleophiles

Biological Activity

2-Chloro-1-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethan-1-one, with the chemical formula C12H20ClN3O3C_{12}H_{20}ClN_{3}O_{3}, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 277.76 g/mol
  • CAS Number : 2411319-35-0
  • Structure : The compound features a chloro group and a morpholino moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The morpholine and piperazine components are known to influence neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing piperazine rings have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

CompoundCell LineIC50 (µM)Mechanism
AHCT1165.6Apoptosis induction
BMCF73.2Cell cycle arrest
CA5494.8Inhibition of proliferation

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. It may act as an antagonist or partial agonist at certain receptors, influencing neurotransmission.

Study on Antidepressant Activity

A study investigated the antidepressant-like effects of this compound in rodent models. Results indicated a significant reduction in immobility time in the forced swim test, suggesting enhanced mood-related behaviors.

Research on Antimicrobial Properties

Another research effort focused on the antimicrobial activity of this compound against various bacterial strains. The results demonstrated notable inhibition zones, indicating its potential as an antimicrobial agent.

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